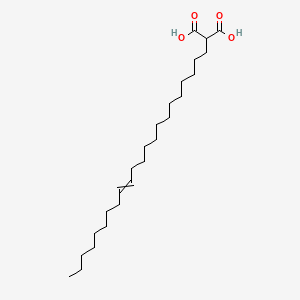
(Docos-13-en-1-yl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its molecular formula is C25H46O4, and it has a molecular weight of approximately 410.64 g/mol . This compound is characterized by the presence of a docosene chain (a 22-carbon chain with a double bond at the 13th position) attached to a malonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Docos-13-en-1-yl)propanedioic acid typically involves the reaction of docos-13-ene-1-ol with malonic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(Docos-13-en-1-yl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The double bond in the docosene chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted malonic acid derivatives.
Scientific Research Applications
(Docos-13-en-1-yl)propanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Docos-13-en-1-yl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and signal transduction pathways. It may also interact with cell membrane components, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
13-Docosen-1-ylmalonic acid: A closely related compound with similar structural features.
Docos-13-en-1-yl acetate: Another derivative of docosene with an acetate group instead of a malonic acid moiety.
Docos-13-en-1-yl alcohol: A simpler derivative with a hydroxyl group instead of a malonic acid moiety.
Uniqueness
(Docos-13-en-1-yl)propanedioic acid is unique due to its combination of a long-chain unsaturated fatty acid and a malonic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
612489-68-6 |
|---|---|
Molecular Formula |
C25H46O4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-docos-13-enylpropanedioic acid |
InChI |
InChI=1S/C25H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)27)25(28)29/h9-10,23H,2-8,11-22H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
NLUZWUZYMNJICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


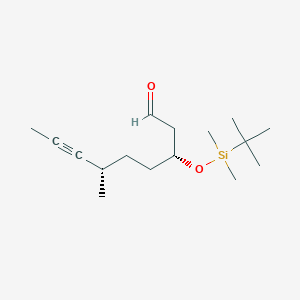
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)
![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)
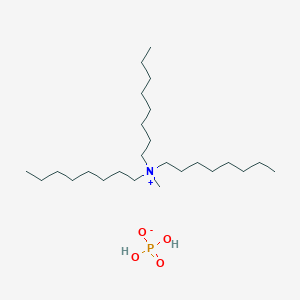
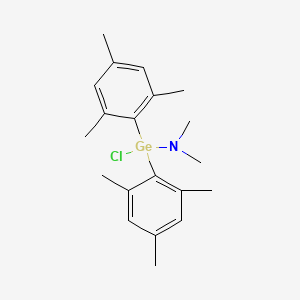
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)
![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)

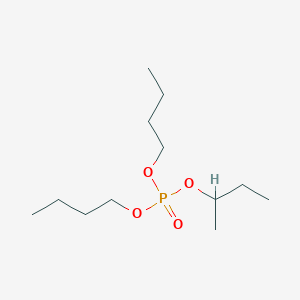

![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
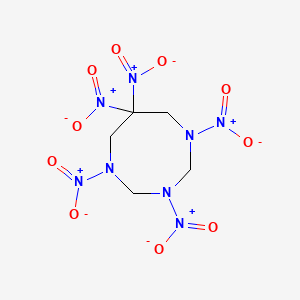
methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
